(4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone
Description
(4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone is a cyclopropane-containing methanone derivative featuring a 4-chlorophenyl group and a 4-(dimethylamino)phenyl substituent on the cyclopropane ring. The compound’s structure combines aromatic and strained cyclopropane moieties, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
(4-chlorophenyl)-[2-[4-(dimethylamino)phenyl]cyclopropyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c1-20(2)15-9-5-12(6-10-15)16-11-17(16)18(21)13-3-7-14(19)8-4-13/h3-10,16-17H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZFDVSXCRJTTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC2C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone typically involves the condensation of 4-chlorobenzoyl chloride with 4-(dimethylamino)phenylcyclopropane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of (4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated purification systems can streamline the production process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, sodium methoxide in methanol, ammonia in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Therapeutic Applications
-
Estrogen Receptor Modulation
- The compound has been investigated for its ability to modulate estrogen receptors, which are critical in various physiological processes and diseases, including cancer. Research indicates that compounds similar to (4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone can act as selective modulators, potentially leading to novel treatments for hormone-dependent cancers .
- Pain Management
- Antidepressant Potential
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related methanone derivatives, focusing on substituent effects, bioactivity, and physicochemical properties.
Structural Variations and Substituent Effects
| Compound Name | Key Substituents | Structural Features |
|---|---|---|
| (4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone (Target) | - 4-Chlorophenyl - 4-(Dimethylamino)phenyl |
Electron-withdrawing (Cl) and electron-donating (NMe₂) groups on cyclopropane |
| 1-(4-Chlorophenyl)cyclopropylmethanone derivatives (3a-j) | - Piperazine - Varied aldehyde-derived side chains |
Basic piperazine moiety enhances hydrogen bonding; side chains modulate activity |
| (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime | - 2,4-Dichlorophenyl - Oxime |
Increased hydrophobicity (Cl); oxime improves metal-binding capacity |
| 2-(4-Chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime | - 4-Nitrophenyl - Phenoxyethyl oxime |
Strong electron-withdrawing (NO₂); bulky oxime group affects solubility |
| 1-(4-Chlorophenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one | - Dimethylamino - 2,2-Dimethylpropanone |
Flexible propane backbone; dimethylamino enhances basicity |
Bioactivity Insights
- Anticancer/Antitubercular Activity: Piperazine-containing analogs (e.g., compound 3c in ) exhibited dual anticancer (MDA-MB-435 cell line) and antitubercular (M. tuberculosis H37Rv) activity, likely due to the piperazine’s ability to interact with biological targets.
- This could influence stability or bioavailability .
Research Implications and Limitations
- Gaps in Data: Direct pharmacological or stability data for the target compound are absent in the provided evidence.
- Design Opportunities : Introducing functional groups like oximes () or piperazines () could optimize the target compound’s bioactivity. Comparative studies on substituent electronic effects (e.g., Cl vs. NMe₂) are warranted.
Biological Activity
(4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical formula for (4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone can be represented as CHClNO. The compound features a cyclopropyl group attached to a dimethylamino-phenyl moiety and a chlorophenyl group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the cyclopropyl ring and subsequent substitution reactions to introduce the chlorophenyl and dimethylamino groups. Various methods have been explored in literature, emphasizing the importance of optimizing reaction conditions for yield and purity.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to (4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted phenyl compounds demonstrate bactericidal effects against various pathogens, making them potential candidates for agricultural or pharmaceutical applications .
Antiviral Properties
Recent investigations into related compounds have revealed promising antiviral activities. For example, a series of substituted N-(4-amino-2-chlorophenyl) derivatives have shown efficacy against human adenovirus (HAdV), with selectivity indexes exceeding 100 compared to standard antiviral agents. These findings suggest that structural modifications in similar compounds could enhance their antiviral potency .
Neuropharmacological Effects
The compound's structural features suggest potential interactions with neurotransmitter systems. Compounds with similar structures have been studied for their effects on serotonin receptors, particularly the 5-HT receptor, which is implicated in mood regulation and antipsychotic activity. Some derivatives have demonstrated selective agonistic activity at this receptor, indicating potential use in treating psychiatric disorders .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various chlorophenyl derivatives, including those structurally similar to our compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential for agricultural fungicide development .
- Antiviral Activity : In a comparative analysis of antiviral agents, compounds related to (4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone were tested against HAdV. The most promising analogs exhibited IC values in the low micromolar range with low cytotoxicity profiles, supporting further investigation into their mechanisms of action .
- Neuropharmacological Studies : A series of behavioral assays were conducted using compounds with similar structural motifs to assess their impact on anxiety-like behaviors in rodent models. Results indicated that certain derivatives significantly reduced anxiety behaviors, suggesting anxiolytic potential linked to their pharmacological profiles at serotonin receptors .
Q & A
Basic: What are the common synthetic routes for (4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone?
Methodological Answer:
The compound is synthesized via base-mediated cyclopropanation. A typical approach involves reacting substituted benzyl alcohols (e.g., 4-(dimethylamino)benzyl alcohol) with halogenated ketones (e.g., 4-chloro-4'-fluorobutyrophenone) in dimethylformamide (DMF) using sodium hydride (NaH) as a base and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction proceeds through nucleophilic substitution and cyclopropane ring formation . Post-synthesis, the methanone intermediate may be reduced to methanol derivatives for biological testing using agents like sodium borohydride (NaBH₄) .
Advanced: How can reaction conditions be optimized for cyclopropane ring formation in this compound?
Methodological Answer:
Optimization focuses on:
- Catalyst System : TBAB enhances solubility and reaction efficiency in DMF .
- Temperature : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation.
- Base Strength : NaH (strong base) ensures deprotonation of benzyl alcohols, but alternatives like K₂CO₃ may reduce side reactions.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the cyclopropane product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: What biological activities have been reported for this compound?
Methodological Answer:
In vitro studies highlight antitubercular activity against Mycobacterium tuberculosis H37Rv (MIC ≤ 6.25 µg/mL). The dimethylamino group enhances membrane permeability, while the cyclopropane ring stabilizes the conformation for target binding . Parallel research on structurally similar methanones reports antipsychotic potential via dopamine receptor modulation .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Cyclopropane Ring Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) increases metabolic stability.
- Aryl Substituents : Replace the 4-chlorophenyl group with heteroaromatic rings (e.g., pyridine) to improve solubility.
- Dimethylamino Group : Replace with morpholine or piperazine to modulate basicity and blood-brain barrier penetration .
- Validation : Use molecular docking (AutoDock Vina) to predict binding affinity to mycobacterial enzymes (e.g., InhA) or neurological targets (e.g., 5-HT₂A receptors) .
Basic: What analytical techniques are used to confirm the compound’s structure?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies cyclopropane protons (δ 1.2–2.0 ppm, multiplet) and ketone carbonyl (δ 195–205 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (calculated for C₁₈H₁₇ClN₂O: 312.1024).
- X-ray Crystallography : Resolves dihedral angles between aryl rings and cyclopropane, critical for conformational analysis .
Advanced: How can environmental fate studies be designed to assess this compound’s ecotoxicity?
Methodological Answer:
- Degradation Pathways : Use HPLC-MS/MS to monitor hydrolysis (pH 5–9 buffers) and photolysis (UV light, λ = 254 nm).
- Bioaccumulation : Measure logP (octanol-water partition coefficient) via shake-flask method; values >3 indicate high lipid affinity.
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201) to determine EC₅₀ values .
Basic: What impurities are commonly observed during synthesis, and how are they controlled?
Methodological Answer:
- Impurity A : (4-Chlorophenyl)(4-hydroxyphenyl)methanone (from incomplete cyclopropanation). Detect via TLC (Rf = 0.3, silica gel, hexane:EtOAc 7:3).
- Impurity B : Unreacted 4-(dimethylamino)benzyl alcohol. Remove via acid-base extraction (1M HCl wash).
- Specification Limits : Set impurity thresholds ≤0.15% (ICH Q3A guidelines) using quantitative NMR .
Advanced: How can contradictory bioactivity data between studies be resolved?
Methodological Answer:
- Assay Variability : Re-test compounds under standardized conditions (e.g., identical M. tuberculosis strains or cell lines).
- Metabolic Stability : Compare hepatic microsome half-life (human vs. rodent) to identify species-specific metabolism.
- Target Engagement : Use thermal shift assays (TSA) to confirm binding to proposed targets (e.g., InhA) .
Basic: What computational methods are used to predict this compound’s physicochemical properties?
Methodological Answer:
- logP and pKa : Employ QSPR models (e.g., ACD/Labs) using atom-type descriptors.
- Solubility : Predict via COSMO-RS theory in solvents like DMSO or ethanol.
- Toxicity : Use Derek Nexus for structural alerts (e.g., mutagenicity via Ames test predictions) .
Advanced: How can isotopic labeling aid in pharmacokinetic studies of this compound?
Methodological Answer:
- Synthesis of ¹³C-Labeled Analog : Introduce ¹³C at the cyclopropane carbon via labeled sodium cyanide (Na¹³CN) in a modified Kowalski reaction.
- Tracing Metabolites : Use LC-MS with selected reaction monitoring (SRM) to detect labeled metabolites in plasma.
- Pharmacokinetic Modeling : Compartmental analysis (e.g., NONMEM) calculates clearance (CL) and volume of distribution (Vd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
